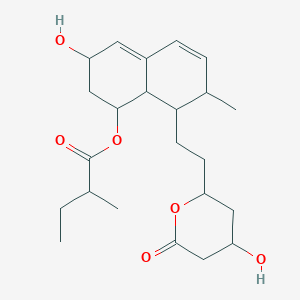
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate is an organic compound with the molecular formula C12H20O4 It is a derivative of 2-hexene-1,6-diol, where the hydroxyl groups are acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate typically involves the acetylation of 2-hexene-1,6-diol,2,5-dimethyl-. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
- Temperature: 0-5°C
- Reaction Time: 1-2 hours
- Solvent: Dichloromethane or chloroform
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The process involves the same acetylation reaction but with optimized conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of 2-hexene-1,6-dione or 2-hexene-1,6-dicarboxylic acid.
Reduction: Formation of 2-hexene-1,6-diol,2,5-dimethyl-.
Substitution: Formation of 2-hexene-1,6-diol,2,5-dimethyl- derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate involves its interaction with molecular targets such as enzymes and receptors. The acetate groups can undergo hydrolysis to release the active diol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of specific enzymes and receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hexene-1,6-diol,2,5-dimethyl-
- 2-Hexene-1,6-diol
- 2,5-Dimethyl-2-hexene-1,6-diol diacetate
Uniqueness
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate is unique due to its specific structural configuration and the presence of acetate groups. This makes it more reactive in certain chemical reactions compared to its non-acetylated counterparts. Additionally, the compound’s ability to undergo hydrolysis and release the active diol adds to its versatility in various applications.
Propiedades
IUPAC Name |
acetic acid;(E)-2,5-dimethylhex-2-ene-1,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(5-9)3-4-8(2)6-10;2*1-2(3)4/h3,8-10H,4-6H2,1-2H3;2*1H3,(H,3,4)/b7-3+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNNSIVYMBVEA-BABLKGGBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C)CO)CO.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C(\C)/CO)CO.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4R,5S)-5-[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-hydroxymethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B8083446.png)


![(E)-7-[(5R)-5-[(E)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B8083464.png)







